NP(118-126)
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Overview
Description
NP(118-126), also known as Nucleoprotein (118-126), is a peptide fragment derived from the nucleoprotein of certain viruses. It consists of nine amino acids with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met. This peptide has a molecular weight of 1008.15 and a molecular formula of C43H69N13O13S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NP(118-126) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of NP(118-126) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Types of Reactions:
Oxidation: NP(118-126) can undergo oxidation, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in NP(118-126) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine from methionine sulfoxide.
Scientific Research Applications
NP(118-126) has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in viral replication and immune response.
Medicine: Explored as a potential target for antiviral therapies and vaccine development.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
The mechanism of action of NP(118-126) involves its interaction with the immune system. As a viral nucleoprotein fragment, it can be recognized by the immune system, leading to the activation of immune responses. This peptide can bind to major histocompatibility complex (MHC) molecules, presenting itself to T cells and triggering an immune response. The molecular targets include MHC molecules and T cell receptors, and the pathways involved are those related to antigen presentation and immune activation .
Comparison with Similar Compounds
Nucleoprotein (396-404): Another peptide fragment from the same nucleoprotein, consisting of different amino acids.
Nucleoprotein (366-374): A shorter peptide fragment with distinct biological properties.
Comparison:
Uniqueness: NP(118-126) is unique due to its specific amino acid sequence and its role in immune recognition. It has distinct interactions with MHC molecules compared to other nucleoprotein fragments.
Biological Activity: While other fragments like Nucleoprotein (396-404) and Nucleoprotein (366-374) also play roles in immune responses, NP(118-126) has been specifically studied for its potential in antiviral therapies
Properties
CAS No. |
124454-83-7 |
---|---|
Molecular Formula |
C₄₃H₆₉N₁₃O₁₃S |
Molecular Weight |
1008.15 |
sequence |
One Letter Code: RPQASGVYM |
Synonyms |
NP(118-126) |
Origin of Product |
United States |
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